molecular formula C27H27N3O3S2 B2875168 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide CAS No. 864859-48-3

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide

Cat. No.: B2875168
CAS No.: 864859-48-3
M. Wt: 505.65
InChI Key: GPJATQOLWDISIB-UHFFFAOYSA-N
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Description

This compound features a tetrahydrothieno[2,3-c]pyridine core substituted with a benzo[d]thiazol-2-yl group at position 3, a 6-acetyl moiety, and a 4-butoxybenzamide group at position 2. The acetyl group may enhance metabolic stability, while the butoxybenzamide substituent could improve solubility and target binding compared to shorter alkoxy chains.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S2/c1-3-4-15-33-19-11-9-18(10-12-19)25(32)29-27-24(26-28-21-7-5-6-8-22(21)34-26)20-13-14-30(17(2)31)16-23(20)35-27/h5-12H,3-4,13-16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJATQOLWDISIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H21N5O2S2C_{22}H_{21}N_{5}O_{2}S_{2} and a molecular weight of 451.56 g/mol. The structure includes a benzothiazole moiety, which is known for its pharmacological importance.

Synthesis

The synthesis of this compound typically involves multi-step reactions including Knoevenagel condensation and other methods to form the desired benzothiazole derivatives. Recent studies have highlighted various synthetic pathways that enhance yield and purity while maintaining biological activity .

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The synthesized compound has shown moderate to good activity against various microbial strains. For example, studies have reported Minimum Inhibitory Concentrations (MIC) ranging from 100 to 250 μg/mL against Mycobacterium tuberculosis .

CompoundMIC (μg/mL)Inhibition (%)
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)...25098
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)...10099

Anti-Tubercular Activity

The anti-tubercular activity of benzothiazole derivatives has been a focal point in recent research. Compounds similar to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4-butoxybenzamide have been evaluated for their effectiveness against resistant strains of M. tuberculosis. The results suggest that modifications in the chemical structure can lead to enhanced potency and reduced resistance .

The proposed mechanism of action for compounds like N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4-butoxybenzamide involves interference with bacterial cell wall synthesis and inhibition of essential metabolic pathways. This is particularly relevant in the context of anti-tubercular activity where targeting mycolic acid synthesis is crucial .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various benzothiazole derivatives, including our compound of interest. The results showed promising activity against both Gram-positive and Gram-negative bacteria.
  • In Vivo Studies : Animal model studies demonstrated that the compound exhibits anti-inflammatory properties alongside its antimicrobial effects, suggesting potential for treating co-infections where inflammation is a concern .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 3: N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
  • Structure: Shares the tetrahydrothienopyridine core and benzo[d]thiazol-2-yl group but differs in substituents: 6-isopropyl and acetamide groups .
  • Activity : Inhibits APE1 endonuclease (low µM IC50) and enhances cytotoxicity of alkylating agents (e.g., methyl methanesulfonate, temozolomide) in HeLa cells .
  • Pharmacokinetics : Demonstrates favorable plasma and brain exposure in mice after intraperitoneal administration .
Compound 27: 6-Fluoro-2-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1H-benzo[d]imidazole-4-carboxamide
  • Structure: Features a benzimidazole core instead of benzothiazole but retains the tetrahydrothienopyridine moiety. Includes a methyl group at N1 of benzimidazole .
  • Activity: Potent PARP-1/2 inhibitor (IC50 = 18 nM and 42 nM, respectively), indicating nanomolar efficacy compared to the µM-range APE1 inhibitors like Compound 3 .

Structural Determinants of Activity

  • Core Modifications: The benzo[d]thiazole (Compound 3 and target compound) vs. benzimidazole (Compound 27) core influences target specificity (APE1 vs. PARP).
  • Substituent Effects :
    • The 4-butoxybenzamide group in the target compound likely enhances membrane permeability and binding affinity compared to shorter alkoxy chains or acetamide groups.
    • The methyl group at N1 in Compound 27’s benzimidazole core is critical for PARP inhibition, highlighting the importance of substituent positioning .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Target IC50/EC50 Key Pharmacokinetic Features
Target Compound Not Reported Not Available Predicted improved solubility (butoxy group)
Compound 3 APE1 Low µM range Good brain exposure; stable in vivo
Compound 27 PARP-1/2 18 nM / 42 nM High potency but PK data not reported

Key Research Findings

  • APE1 Inhibitors : Compound 3’s isopropyl and acetamide groups confer moderate potency, while the target compound’s acetyl and butoxybenzamide groups may optimize target engagement and solubility .
  • PARP Inhibitors: Compound 27’s benzimidazole core and methyl substitution achieve nanomolar activity, suggesting that core heterocycle choice is pivotal for potency .
  • Tetrahydrothienopyridine Derivatives: This scaffold is versatile, with substituents dictating target selectivity (e.g., DNA repair vs. PARP inhibition) .

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